molecular formula C9H11F3N2O3 B2553193 1-Methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-carboxylic acid CAS No. 1975117-73-7

1-Methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-carboxylic acid

Cat. No. B2553193
M. Wt: 252.193
InChI Key: KBFKCFBSUSGUEG-UHFFFAOYSA-N
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Description

“1-Methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-carboxylic acid” is used in the synthesis of diaryl ether inhibitors of Toxoplasma gondii enoyl reductase . It’s also used in the synthesis of 4-carboxamide derivatives acting as antifungal agents . It’s a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides .


Synthesis Analysis

The compound can be synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, with ethanol as the solvent . During acylation, trifluoroacetyl chloride is used to replace phosgene as the acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .


Molecular Structure Analysis

The molecular formula of the compound is C6H5F3N2O2 . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Chemical Reactions Analysis

The compound is synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis . The condensation reaction is carried out at 4045℃ for 5 hours, with ethanol as the solvent . During acylation, trifluoroacetyl chloride is used to replace phosgene as the acylating reagent . The cyclization reaction is carried out in a mixed solvent of methanol and water .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C6H5F3N2O2 and a molecular weight of 194.11 . It’s a white crystal with a melting point of 152–154 °C .

Safety And Hazards

The compound should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The compound is a key intermediate in the synthesis of succinate dehydrogenase inhibitors, which are a new class of fungicides . As such, it has significant potential for future research and development in the field of fungicides.

properties

IUPAC Name

1-methyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O3/c1-14-4-6(8(15)16)7(13-14)5-17-3-2-9(10,11)12/h4H,2-3,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFKCFBSUSGUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)COCCC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-carboxylic acid

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